acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
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Overview
Description
The compound “acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide” is a highly complex organic molecule. It features multiple amino acid residues and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification processes. Each step requires specific reaction conditions, such as temperature, pH, and the use of catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve automated peptide synthesizers, which can handle the repetitive nature of peptide bond formation. The process would also include rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of alcohol groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a model compound for studying peptide synthesis and folding.
Biology
In biology, it could serve as a substrate for enzyme studies or as a probe for investigating protein-protein interactions.
Medicine
In medicine, the compound might be explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or receptors.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other peptides or peptide-like molecules with comparable structures and functional groups.
Uniqueness
What sets this compound apart is its specific sequence of amino acid residues and the unique arrangement of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82318-05-6 |
---|---|
Molecular Formula |
C71H103N17O15 |
Molecular Weight |
1434.7 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4,4-dicyclohexyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C69H99N17O13.C2H4O2/c1-39(2)29-51(61(92)79-50(19-11-27-74-69(71)72)68(99)86-28-12-20-57(86)67(98)76-36-58(70)89)80-65(96)55(33-47(41-13-5-3-6-14-41)42-15-7-4-8-16-42)84-62(93)52(30-40-21-23-45(88)24-22-40)81-66(97)56(37-87)85-63(94)53(31-43-34-75-48-18-10-9-17-46(43)48)82-64(95)54(32-44-35-73-38-77-44)83-60(91)49-25-26-59(90)78-49;1-2(3)4/h9-10,17-18,21-24,34,38-39,41-42,47,49-57,75,87-88H,3-8,11-16,19-20,25-33,35-37H2,1-2H3,(H2,70,89)(H,76,98)(H,78,90)(H,79,92)(H,80,96)(H,81,97)(H,82,95)(H,83,91)(H,84,93)(H,85,94)(H4,71,72,74);1H3,(H,3,4)/t49-,50-,51-,52-,53-,54-,55+,56-,57-;/m0./s1 |
InChI Key |
CNAZZTIVRMKWRB-VKZXGMKFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC(C2CCCCC2)C3CCCCC3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=NC=NC7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC(C2CCCCC2)C3CCCCC3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=NC=NC7)NC(=O)C8CCC(=O)N8.CC(=O)O |
Origin of Product |
United States |
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